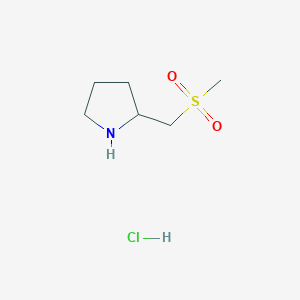
2H-Isoindole-2-hexanesulfonic acid, 1,3-dihydro-1,3-dioxo-, sodium salt
Overview
Description
2H-Isoindole-2-hexanesulfonic acid, 1,3-dihydro-1,3-dioxo-, sodium salt (IHS) is an organic compound that is used in scientific research for a variety of purposes. It is a white crystalline solid that is soluble in water and ethanol. IHS has been studied for its potential applications in a range of fields, including analytical chemistry, biochemistry, and pharmacology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for IHS.
Scientific Research Applications
Synthesis and Antitumor Properties
A study on the synthesis and antitumor properties of isoindolylalkylphosphonium salts highlighted the significant antileukemic activity of compounds with a 1,3-dihydro-1,3-dioxo-2H-isoindole ring system, emphasizing the importance of a triarylphosphonium halide moiety linked to an alkyl chain for substantial antileukemic activity (Dubois, Lin, & Beisler, 1978).
Heparanase Inhibitors
Another research introduced a novel class of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids as inhibitors of the enzyme heparanase, showing potent heparanase inhibitory activity and high selectivity, along with anti-angiogenic effects. These compounds could serve as useful biological tools and potentially lead to novel therapeutic agents (Courtney et al., 2004).
Catalysis and Material Science
In the field of catalysis, 1-hexanesulfonic acid sodium salt has been identified as an efficient catalyst for the green synthesis of alpha-aminophosphonates, highlighting a practical and economically attractive protocol under solvent-free conditions and ultrasound irradiation (Niralwad, Shingate, & Shingare, 2010).
Conducting Polymer for Electrochemical Sensors
Furthermore, the synthesis of poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) (PTAE) for use in electrochemical hybridization sensors demonstrates the versatility of isoindole derivatives in material science. This study described a synthetic route for a monomer used in conducting polymer sensors, offering a direct chemical substitution of probe oligonucleotide for biological recognition monitoring through electrochemical signals (Cha et al., 2003).
properties
IUPAC Name |
sodium;6-(1,3-dioxoisoindol-2-yl)hexane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S.Na/c16-13-11-7-3-4-8-12(11)14(17)15(13)9-5-1-2-6-10-21(18,19)20;/h3-4,7-8H,1-2,5-6,9-10H2,(H,18,19,20);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJPXOIYBAVMFK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16NNaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Isoindole-2-hexanesulfonic acid, 1,3-dihydro-1,3-dioxo-, sodium salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1473418.png)
![5-[(4-aminopiperidin-1-yl)sulfonyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione hydrochloride](/img/structure/B1473419.png)


![4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1473427.png)
![4-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene hydrochloride](/img/structure/B1473429.png)

![[4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1473431.png)



![4-methyl-3-[(pyrrolidin-2-ylmethyl)sulfanyl]-4H-1,2,4-triazole hydrochloride](/img/structure/B1473437.png)
![2-(2-[(4-Fluorophenyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1473438.png)
![[5-(Thiophen-3-yl)furan-2-yl]methanamine](/img/structure/B1473439.png)